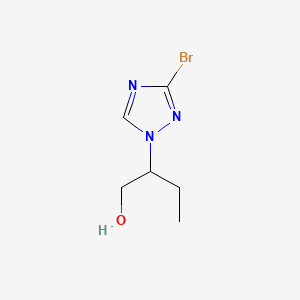
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C6H10BrN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound .
化学反应分析
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-one.
Reduction: Formation of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol.
Substitution: Formation of 2-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol or 2-(3-thio-1H-1,2,4-triazol-1-yl)butan-1-ol.
科学研究应用
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .
相似化合物的比较
Similar Compounds
- 3-bromo-1-methyl-1H-1,2,4-triazole
- 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol
- 2-(3-bromo-1H-1,2,4-triazol-1-yl)butyric acid
Uniqueness
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-1-ol moiety enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C6H10BrN3O |
|---|---|
分子量 |
220.07 g/mol |
IUPAC 名称 |
2-(3-bromo-1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C6H10BrN3O/c1-2-5(3-11)10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3 |
InChI 键 |
HJRUCNJIOZVPRO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)N1C=NC(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















